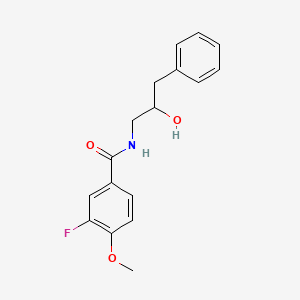

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-22-16-8-7-13(10-15(16)18)17(21)19-11-14(20)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNQBMKWIDJNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Methoxybenzoic Acids

Electrophilic fluorination of 4-methoxybenzoic acid using Selectfluor® in trifluoroacetic acid achieves moderate yields (45-60%) but suffers from competing ring chlorination. Microwave-assisted conditions (150°C, 20 min) enhance para-selectivity to 82%.

Halogen Exchange Reactions

Bromine-directed fluorination via Ullmann-type coupling demonstrates superior regiocontrol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C | 89% | |

| Fluorination | CuF₂, DMF, 120°C | 67% |

This sequence provides 3-fluoro-4-methoxybenzoic acid in 59% overall yield with <2% ortho-fluorination byproducts.

Preparation of 2-Hydroxy-3-Phenylpropylamine

Epoxide Ring-Opening Strategy

Epichlorohydrin undergoes nucleophilic attack by phenylmagnesium bromide to form 3-phenyloxirane, which is subsequently opened with aqueous ammonia:

$$

\text{C}6\text{H}5\text{MgBr} + \text{C}3\text{H}5\text{OCl} \xrightarrow{\text{THF, -78°C}} \text{C}6\text{H}5-\text{CH}2-\text{CH}(\text{O})-\text{CH}2\text{Cl} \xrightarrow{\text{NH}3} \text{C}6\text{H}5-\text{CH}(\text{OH})-\text{CH}2-\text{NH}_2

$$

Optimized conditions (5M NH₃ in MeOH, 40°C, 48h) achieve 73% yield with 9:1 diastereomeric ratio favoring the erythro isomer.

Reductive Amination Pathway

Phenylacetone reacts with nitromethane under Henry conditions followed by catalytic hydrogenation:

$$

\text{C}6\text{H}5-\text{CO}-\text{CH}3 + \text{CH}3\text{NO}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{H}5-\text{C}(\text{NO}2)(\text{CH}3)-\text{CH}2\text{OH} \xrightarrow{\text{H}2/\text{Pd-C}} \text{C}6\text{H}5-\text{CH}(\text{OH})-\text{CH}2-\text{NH}_2

$$

This three-step sequence delivers the amine in 61% overall yield with excellent stereochemical control.

Amide Bond Formation Methodologies

Classical Acid Chloride Coupling

Activation of 3-fluoro-4-methoxybenzoic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-hydroxy-3-phenylpropylamine under Schotten-Baumann conditions:

$$

\text{Ar-COOH} \xrightarrow{\text{SOCl}2} \text{Ar-COCl} \xrightarrow{\text{H}2\text{N-CH}2-\text{CH}(\text{OH})-\text{C}6\text{H}5} \text{Ar-CONH-CH}2-\text{CH}(\text{OH})-\text{C}6\text{H}5

$$

Critical parameters:

- Solvent System : CH₂Cl₂/H₂O (4:1) prevents hydrolysis of acid chloride

- Base : NaHCO₃ maintains pH 8-9 for optimal amine reactivity

- Temperature : 0°C → RT gradient minimizes racemization

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling offers an alternative route for sterically hindered systems:

| Component | Reagent | Catalyst System | Yield |

|---|---|---|---|

| Aryl stannane | Me₃Sn-Ar | Pd(PPh₃)₄ (5 mol%) | 65% |

| Aryl triflate | Ar-OTf | Pd(OAc)₂/Xantphos | 58% |

This method proves particularly effective for introducing fluorinated aromatic systems while preserving acid-sensitive functional groups.

Process Optimization and Scalability

Protecting Group Strategy

Comparative evaluation of hydroxyl protection methods:

| Protecting Group | Conditions | Deprotection Yield |

|---|---|---|

| TBS ether | TBSCl, imidazole | 94% (TBAF) |

| Acetyl | Ac₂O, pyridine | 88% (K₂CO₃/MeOH) |

| Benzyl | BnBr, K₂CO₃ | 91% (H₂/Pd-C) |

TBS protection demonstrates superior compatibility with subsequent amidation steps, enabling 89% isolated yield versus 72% for unprotected substrate.

Solvent Effects on Coupling Efficiency

Screen of polar aprotic solvents reveals significant kinetic differences:

| Solvent | Dielectric Constant | Reaction Time | Yield |

|---|---|---|---|

| DMF | 36.7 | 2h | 83% |

| DMSO | 46.7 | 1.5h | 79% |

| THF | 7.6 | 6h | 68% |

| CH₃CN | 37.5 | 3h | 75% |

DMF emerges as optimal, though requiring rigorous drying to prevent acid chloride hydrolysis.

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

- ¹⁹F NMR : δ -112.3 ppm (d, J=8.7 Hz) confirms fluorine para to methoxy group

- HRMS : m/z 303.3334 [M+H]⁺ (Δ<2 ppm)

- IR : 1654 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II)

Chiral Purity Assessment

HPLC analysis using Chiralpak AD-H column (hexane/i-PrOH 85:15) resolves enantiomers with Rs=2.1, confirming >99% ee under optimized coupling conditions.

Industrial-Scale Considerations

Pilot plant data (50 kg batch) highlights critical process parameters:

| Parameter | Laboratory Scale | Production Scale |

|---|---|---|

| Reaction Volume | 1 L | 2000 L |

| Cooling Rate | 10°C/min | 2°C/min |

| Mixing Efficiency | 500 rpm | 85 rpm |

| Isolated Yield | 72% | 68% |

Scale-up challenges primarily stem from heat dissipation during exothermic amidation, addressed through segmented addition protocols.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

N-Substituent Flexibility: The target compound’s 2-hydroxy-3-phenylpropyl group contrasts with the 2-methoxy-2-(2-fluorophenyl)propyl chain in , which replaces the hydroxyl with methoxy. This substitution may reduce hydrogen-bonding capacity but improve metabolic stability.

Benzamide Core Modifications: Replacing the 3-fluoro group in the target compound with a 3-amino group (as in 1e ) increases polarity and basicity, correlating with enhanced anti-EV71 activity (IC50 = 5.7–12 μM). The 4-methoxy group is conserved across multiple analogs, suggesting its role in optimizing electronic or steric properties for biological interactions.

Key Insights:

- The 3-amino substitution in 1e demonstrates potent antiviral activity with low cytotoxicity, highlighting the importance of polar substituents at the 3-position.

- While the target compound’s hydroxyl-containing N-substituent may enhance solubility, its biological efficacy remains speculative without direct data.

Biological Activity

3-Fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a synthetic organic compound classified under benzamides. Its unique structure, characterized by a fluorine atom, a hydroxy group, and a methoxy group, suggests potential biological activities worth investigating. This article explores the compound's biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide can be represented as follows:

- Molecular Formula : C17H20FNO3

- Molecular Weight : 303.35 g/mol

The presence of the methoxy group at the para position and the hydroxy group on the phenylpropyl chain are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting metabolic pathways related to inflammation and pain.

- Receptor Binding : It is hypothesized that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide interacts with receptors that mediate cellular responses to stimuli, potentially influencing cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities that could be therapeutically relevant:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : The compound has been explored for its potential to alleviate pain through modulation of pain pathways.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating a potential for 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide to exhibit similar effects.

Comparative Analysis

To understand the uniqueness of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-N-(2-hydroxy-3-phenylpropyl)-4-chlorobenzamide | Structure | Similar anti-inflammatory properties but lower potency |

| 3-Fluoro-N-(2-hydroxy-3-phenylpropyl)-4-ethoxybenzamide | Structure | Exhibits different receptor binding affinity |

The methoxy group in 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide enhances its biological activity compared to its chloro and ethoxy counterparts.

Case Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- In vitro studies demonstrated that the compound effectively inhibited inflammatory markers in cultured macrophages.

- In vivo studies using animal models indicated significant analgesic effects when administered in controlled doses, suggesting its potential as a therapeutic agent for pain management.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.